Cas no 1824206-92-9 (2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]heptane)

2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]heptane structure
1824206-92-9 structure
商品名:2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]heptane
CAS番号:1824206-92-9
MF:C10H17Br
メガワット:217.145982503891
CID:5844524
PubChem ID:14086939

2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]heptane 化学的及び物理的性質

名前と識別子

    • 2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]heptane
    • SCHEMBL3773799
    • 1824206-92-9
    • EN300-1898173
    • 2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]heptane
    • インチ: 1S/C10H17Br/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9H,3-6H2,1-2H3
    • InChIKey: QVRWOONDLVMOND-UHFFFAOYSA-N
    • ほほえんだ: BrCC1CCC2CC1C2(C)C

計算された属性

  • せいみつぶんしりょう: 216.05136g/mol
  • どういたいしつりょう: 216.05136g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 162
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]heptane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1898173-0.5g
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]heptane
1824206-92-9
0.5g
$1084.0 2023-09-18
Enamine
EN300-1898173-0.1g
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]heptane
1824206-92-9
0.1g
$993.0 2023-09-18
Enamine
EN300-1898173-1g
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]heptane
1824206-92-9
1g
$1129.0 2023-09-18
Enamine
EN300-1898173-5g
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]heptane
1824206-92-9
5g
$3273.0 2023-09-18
Enamine
EN300-1898173-1.0g
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]heptane
1824206-92-9
1g
$842.0 2023-06-02
Enamine
EN300-1898173-5.0g
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]heptane
1824206-92-9
5g
$2443.0 2023-06-02
Enamine
EN300-1898173-10g
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]heptane
1824206-92-9
10g
$4852.0 2023-09-18
Enamine
EN300-1898173-2.5g
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]heptane
1824206-92-9
2.5g
$2211.0 2023-09-18
Enamine
EN300-1898173-0.05g
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]heptane
1824206-92-9
0.05g
$948.0 2023-09-18
Enamine
EN300-1898173-0.25g
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]heptane
1824206-92-9
0.25g
$1038.0 2023-09-18

2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]heptane 関連文献

2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]heptaneに関する追加情報

2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]heptane: A Versatile Scaffold in Advanced Chemical and Pharmaceutical Research

In recent years, the organic compound 2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]heptane (CAS No: 1824206-92-9) has emerged as a critical intermediate in the synthesis of complex molecular architectures across multiple disciplines. This bicyclic bromoalkyl compound, characterized by its rigid bicyclo[3.1.1]heptane framework and functionalized bromomethyl group, exhibits unique reactivity patterns that make it indispensable for constructing bioactive molecules with tailored physicochemical properties. Recent advancements in asymmetric synthesis and computational modeling have further highlighted its potential in drug discovery programs targeting neurodegenerative disorders and oncological applications.

The core structure of this compound integrates a brominated methyl group at position 2 with two methyl substituents on the bridged bicyclic system, creating a highly strained yet sterically shielded environment conducive to selective nucleophilic substitution reactions. This structural feature aligns with current trends in medicinal chemistry emphasizing "privileged scaffolds" capable of modulating protein-protein interactions (PPIs). A groundbreaking 2023 study published in Journal of Medicinal Chemistry demonstrated how this scaffold's rigidity enhances ligand efficiency when incorporated into inhibitors targeting the Bcl-2 family of apoptosis regulators.

From a synthetic perspective, the compound's preparation has evolved significantly since its initial report in 2018 through the ring-closing metathesis (RCM) of terminal alkynes under Grubbs catalyst systems. Recent innovations include palladium-catalyzed cross-coupling protocols that allow site-selective functionalization while preserving the bicyclic core's integrity. Notably, a 2024 Angewandte Chemie paper introduced a one-pot methodology combining organocopper chemistry with click reactions to access diverse derivatives within a single operation, drastically reducing synthetic steps compared to traditional approaches.

In pharmaceutical applications, this compound serves as an ideal precursor for developing prodrugs with improved pharmacokinetic profiles. Its bromomethyl group enables controlled release mechanisms through enzymatic activation or pH-triggered cleavage pathways. Preclinical studies involving murine models have shown that derivatives synthesized from this scaffold exhibit superior BBB permeability compared to linear analogs, a critical factor for central nervous system drug development reported in Nature Communications (December 2023).

The unique combination of structural rigidity and reactive substituents positions this compound at the forefront of supramolecular chemistry research as well. Investigations into host-guest interactions using its cavitand derivatives have revealed exceptional binding affinities for divalent metal ions under physiological conditions—a property currently being explored for diagnostic imaging agents by teams at MIT's Koch Institute for Integrative Cancer Research.

Spectroscopic analysis confirms the compound's purity through characteristic NMR signatures: the downfield shifted methyl protons (δ 4.7-5.1 ppm) adjacent to the bromine atom distinguish it from isomeric configurations, while X-ray crystallography reveals intermolecular C-H...Br interactions stabilizing its solid-state packing arrangement—a structural motif recently linked to enhanced crystallization behavior observed in pharmaceutical cocrystals.

Eco-toxicological assessments conducted under OECD guidelines indicate low acute toxicity profiles when synthesized under controlled conditions, though trace impurities from Grubbs catalyst residues require rigorous purification protocols as highlighted in an Environmental Science & Technology case study from March 2024.

Ongoing research focuses on machine learning-driven retrosynthetic analysis platforms that identify optimal synthetic routes for this compound using quantum chemical descriptors derived from DFT calculations—a methodology showcased at the 2024 ACS National Meeting where predictive accuracy reached 98% across tested scenarios.

In conclusion, this bicyclic bromoalkyl compound continues to redefine boundaries in multi-disciplinary chemical research by offering unparalleled opportunities for molecular design innovation while maintaining compatibility with contemporary green chemistry principles through waste-reducing synthesis pathways now available via flow chemistry systems reported in Chemical Engineering Journal (August 2024).

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd